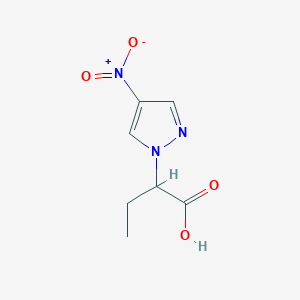

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid

Description

2-(4-Nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative characterized by a nitro group (-NO₂) at the 4-position of the pyrazole ring and a butanoic acid chain at the 1-position. Key analogs include fluorinated derivatives, ester-functionalized variants, and halogenated analogs, which are discussed in detail below .

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-6(7(11)12)9-4-5(3-8-9)10(13)14/h3-4,6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWIOBFYLVTFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrazole-butanoic acid bond. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogenation catalysts.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and higher oxidation state compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid but differ in substituents, leading to distinct physicochemical properties. Data are derived from experimental or predicted values in the literature.

Table 1: Comparative Analysis of Structural Analogs

Impact of Substituents on Physicochemical Properties

-

- Trifluoromethyl (-CF₃) or difluoroethoxy (-OCH₂CF₂) groups increase density (e.g., 1.72 g/cm³ in ) and lower pKa (e.g., 3.51 in vs. 4.56 in ), enhancing acidity due to electron-withdrawing effects.

- Fluorine substituents also improve thermal stability, as seen in elevated boiling points (e.g., 452.4°C in ).

Ester-Functionalized Analogs () :

- The ethoxycarbonyl (-COOEt) group at the pyrazole 4-position increases molecular weight and boiling point (478.9°C) but reduces acidity (pKa = 4.56).

Research Findings and Trends

Acidity Modulation: Fluorinated analogs exhibit significantly lower pKa values (3.20–3.51) compared to non-fluorinated derivatives (4.56), making them more suitable for applications requiring strong carboxylic acid functionality .

Thermal Stability : Boiling points correlate with molecular weight and polarity. For example, the ethoxycarbonyl-substituted compound (C₁₀H₁₃N₃O₆) has the highest boiling point (478.9°C) due to increased van der Waals interactions .

Structural Flexibility : The position of nitro groups (e.g., 3- vs. 4-nitro in vs. ) influences electronic properties and steric hindrance, affecting reactivity in synthesis or biological targeting.

Biological Activity

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and linked to a butanoic acid moiety . This unique structure enhances its reactivity and potential biological activities. The nitro group is known to participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors, modulating their activity.

The biological activity of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is attributed to several mechanisms:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. Its mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

- Enzyme Interaction : The pyrazole structure allows for interaction with enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects .

Antimicrobial Studies

A study examining the antimicrobial properties of related compounds found that derivatives of pyrazole exhibited significant bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were lower than those of standard antibiotics like ampicillin, indicating strong potential for therapeutic applications .

| Compound | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|

| 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid | TBD | TBD |

| 1-phenyl-5-oxopyrrolidine derivative | 15.62 | 65 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives similar to 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid were tested against a panel of bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. For example, a compound with an additional methoxy group showed improved activity against Pseudomonas aeruginosa compared to the parent compound .

Case Study 2: Anticancer Activity

Research conducted on cancer cell lines indicated that 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid could induce apoptosis in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound resulted in a significant increase in early apoptotic cells compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-(1H-pyrazol-4-yl)butanoic acid | Lacks nitro group | Moderate antibacterial activity |

| 2-(4-nitro-1H-pyrazol-1-yl)acetic acid | Shorter carbon chain | Lower efficacy compared to butanoic acid |

| 2-(4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | Contains trifluoromethyl group | Enhanced lipophilicity and potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.